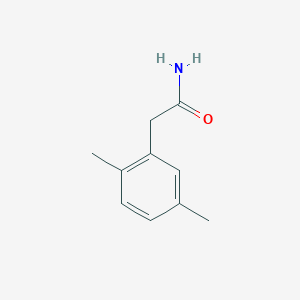

2-(2,5-dimethylphenyl)acetamide

Description

2-(2,5-Dimethylphenyl)acetamide is an organic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol (CAS: 2050-44-4) . Structurally, it consists of an acetamide group (-NH-CO-CH₃) attached to a 2,5-dimethylphenyl ring.

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRQEOJBNSNJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,5-Dimethylphenyl)acetamide can be synthesized through several methods. One common method involves the acylation of 2,5-dimethylaniline with acetic anhydride or acetyl chloride. The reaction typically proceeds under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid. The general reaction is as follows:

2,5-Dimethylaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at the positions ortho and para to the amide group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-(2,5-Dimethylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways can vary, but it often involves binding to active sites or modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Nitrogen

2-Chloro-N-(2,5-dimethylphenyl)acetamide (1u)

- Molecular Formula: Likely C₁₀H₁₂ClNO (inferred from ).

- Molecular Weight : ~197.66 g/mol.

- Properties : Melting point (213°C), Rf = 0.5 (Toluene:EtOAc, 3:2) .

- Comparison : The substitution of a chlorine atom on the acetamide nitrogen increases molecular weight and polarity compared to the parent compound. This modification may enhance reactivity in nucleophilic substitution reactions.

2-Cyano-N-(2,6-dimethylphenyl)acetamide

- Molecular Formula : C₁₁H₁₂N₂O .

- Molecular Weight : 188.23 g/mol (CAS: 53984-98-8) .

- Safety data highlight the need for stringent handling due to toxicity risks .

2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide

Variations in the Aromatic Ring Substituents

N-(2,3-Dimethylphenyl) vs. N-(2,5-Dimethylphenyl) Derivatives

- Example : 2-Chloro-N-(2,3-dimethylphenyl)acetamide (1t) vs. 2-Chloro-N-(2,5-dimethylphenyl)acetamide (1u) .

- Key Difference : The position of methyl groups (2,3 vs. 2,5) influences steric hindrance and electronic effects. Both compounds share identical melting points (213°C) but differ in Rf values, suggesting slight chromatographic mobility variations due to substitution patterns.

N-(2,5-Dimethoxyphenyl) Derivatives

Complex Derivatives with Heterocyclic Moieties

Thiazole- and Triazole-Linked Derivatives

- Example: 2-((2,5-Dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 14) .

- Properties : Includes a coumarin-thiazole hybrid structure.

- Such compounds are often investigated as enzyme inhibitors (e.g., α-glucosidase inhibitors for diabetes) .

Sulfonyl and Thiomorpholinyl Derivatives

- Example : N-(2,5-Dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide .

- Properties : Incorporates a sulfur-containing thiomorpholine ring.

- Comparison : Sulfur atoms can improve metabolic stability and bioavailability. These derivatives are valuable in medicinal chemistry for targeting enzymes or receptors .

Data Tables

Table 1: Physical and Structural Properties of Selected Analogs

Research Findings and Insights

- Crystallography : N-Substituted acetamides, such as 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide, exhibit twisted conformations between aromatic and heterocyclic rings, influencing packing stability via hydrogen bonds .

- Pharmacology: Structural analogs with electron-donating groups (e.g., methoxy in Midodrine) show enhanced bioactivity, while chloro or cyano substitutions may improve pesticidal properties .

- Safety: Derivatives with cyano or chloro groups require careful handling due to toxicity risks, as seen in safety protocols for 2-cyano-N-(2,6-dimethylphenyl)acetamide .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(2,5-dimethylphenyl)acetamide, and how do reaction conditions impact yield?

- Methodology : The compound is typically synthesized via condensation of 2,5-dimethylaniline with chloroacetyl chloride. A base (e.g., NaOH) neutralizes HCl byproducts. Reaction conditions require low temperatures (0–5°C) to manage exothermicity and prevent side reactions. Purification via recrystallization in ethanol/water mixtures achieves >90% purity .

- Data Consideration : Yields vary with stoichiometry (1:1.2 molar ratio of aniline to chloroacetyl chloride) and reaction time (2–4 hours). IR spectroscopy (C=O stretch at ~1649 cm⁻¹) and NMR (aromatic protons at δ 6.8–7.2 ppm) confirm structural integrity .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities?

- Methodology : Use NMR (¹H, ¹³C) to identify aromatic protons and acetamide groups. IR confirms amide bonds (N-H stretch ~3292 cm⁻¹). X-ray crystallography (via SHELX programs) resolves stereochemical ambiguities, with refinement parameters R1 < 0.05 .

- Data Contradictions : Discrepancies in melting points (e.g., 213°C vs. 210°C) may arise from polymorphic forms; differential scanning calorimetry (DSC) clarifies phase transitions .

Q. What preliminary biological screening methods are used to assess its bioactivity?

- Methodology : In vitro assays (e.g., antimicrobial disk diffusion, MTT assays for cytotoxicity) screen for activity. For example, IC₅₀ values against E. coli (MIC ~25 µg/mL) and breast cancer cell lines (MCF-7 IC₅₀ ~15 µM) are reported .

- Limitations : False positives may occur due to solvent interference (DMSO); include solvent-only controls .

Advanced Research Questions

Q. How can reaction pathways be optimized to enhance enantiomeric purity in derivatives?

- Methodology : Chiral catalysts (e.g., palladium with BINAP ligands) induce asymmetry during substitutions. HPLC with chiral columns (e.g., Chiralpak AD-H) quantifies enantiomeric excess (>95% achievable). Kinetic studies (Arrhenius plots) optimize temperature for stereoselectivity .

- Data Challenges : Competing reaction pathways (e.g., SN1 vs. SN2) may reduce selectivity; solvent polarity adjustments (e.g., DMF → THF) mitigate this .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodology : Meta-analysis of SAR (structure-activity relationship) data identifies critical substituents. For example, 2,5-dimethyl groups enhance lipophilicity (logP ~2.8), improving membrane permeability vs. 2,6-dimethyl analogs (logP ~2.3) .

- Validation : Molecular docking (AutoDock Vina) correlates bioactivity with binding affinity to targets (e.g., EGFR kinase, ∆G = -9.2 kcal/mol). Conflicting IC₅₀ values require standardized assay protocols (e.g., ATP concentration in kinase assays) .

Q. How do computational models predict metabolic stability and toxicity?

- Methodology : DFT calculations (Gaussian 09) optimize geometry for ADMET prediction. CYP450 metabolism is simulated via docking to CYP3A4 (PyMol). Toxicity thresholds (e.g., LD₅₀) are estimated using ProTox-II, cross-validated with in vivo zebrafish models .

- Limitations : Overestimation of metabolic stability occurs if entropic effects are neglected; include solvation models (COSMO-RS) for accuracy .

Methodological Guidance Tables

| Parameter | Optimized Condition | Impact on Research | Reference |

|---|---|---|---|

| Reaction Temperature | 0–5°C (synthesis) | Minimizes hydrolysis byproducts | |

| Catalyst System | Pd/BINAP (asymmetric synthesis) | Achieves >95% enantiomeric excess | |

| Purification Solvent | Ethanol/water (7:3) | Yields crystals with <5% impurities | |

| Assay Standardization | Fixed ATP (1 mM in kinase assays) | Reduces inter-study variability in IC₅₀ |

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.